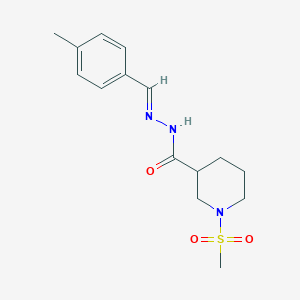
2-acetyl-N-isobutylhydrazinecarbothioamide
説明
2-acetyl-N-isobutylhydrazinecarbothioamide, also known as AIBN, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazine and is commonly used as a radical initiator in polymerization reactions. AIBN has also been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
作用機序
2-acetyl-N-isobutylhydrazinecarbothioamide works by generating free radicals, which can initiate polymerization reactions. In the case of cancer treatment, 2-acetyl-N-isobutylhydrazinecarbothioamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 2-acetyl-N-isobutylhydrazinecarbothioamide a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects
2-acetyl-N-isobutylhydrazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. 2-acetyl-N-isobutylhydrazinecarbothioamide has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2-acetyl-N-isobutylhydrazinecarbothioamide in lab experiments is its ability to initiate polymerization reactions quickly and efficiently. 2-acetyl-N-isobutylhydrazinecarbothioamide is also relatively easy to handle and has a long shelf life. However, there are also some limitations to using 2-acetyl-N-isobutylhydrazinecarbothioamide in lab experiments. It can be toxic if ingested or inhaled, and care must be taken when handling it. 2-acetyl-N-isobutylhydrazinecarbothioamide can also be expensive, which may limit its use in some research settings.
将来の方向性
There are a number of future directions for research involving 2-acetyl-N-isobutylhydrazinecarbothioamide. One area of interest is the development of new cancer treatments based on 2-acetyl-N-isobutylhydrazinecarbothioamide's ability to induce apoptosis in cancer cells. Another area of interest is the use of 2-acetyl-N-isobutylhydrazinecarbothioamide in the development of new materials with unique properties, such as self-healing materials. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-acetyl-N-isobutylhydrazinecarbothioamide, as well as its potential applications in other areas of research.
科学的研究の応用
2-acetyl-N-isobutylhydrazinecarbothioamide has been used extensively in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator in the polymerization of vinyl monomers, such as styrene and methyl methacrylate. 2-acetyl-N-isobutylhydrazinecarbothioamide has also been found to have potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been used in the development of new cancer treatments.
特性
IUPAC Name |
1-acetamido-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3OS/c1-5(2)4-8-7(12)10-9-6(3)11/h5H,4H2,1-3H3,(H,9,11)(H2,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPXCBZZCZRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818565.png)


![4'-amino-6'-[(2,3-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4818601.png)
![1-(1-adamantyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4818607.png)


![3-({[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4818631.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4818642.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4818651.png)
![2-{[5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B4818657.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818667.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)